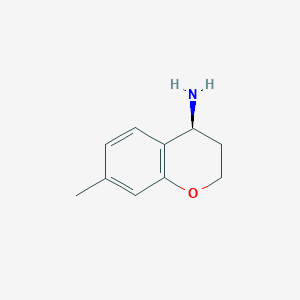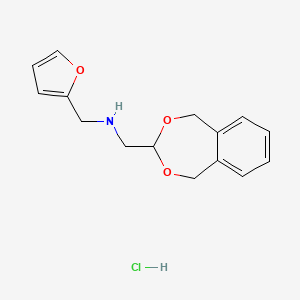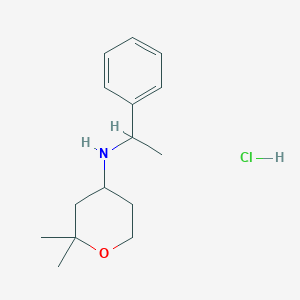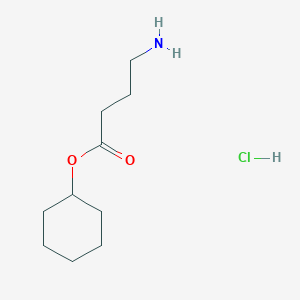
(S)-7-methylchroman-4-amine
Übersicht
Beschreibung
(S)-7-methylchroman-4-amine, also known as 7-MCA, is an important molecule in the field of synthetic organic chemistry. It is a chiral molecule and is found in many natural products, including some alkaloids and terpenes. 7-MCA is a valuable synthetic intermediate used in many areas of research, and has a wide range of applications in biochemistry, pharmacology, and drug synthesis. In
Wissenschaftliche Forschungsanwendungen
(S)-7-methylchroman-4-amine is widely used in scientific research, and has a variety of applications in biochemistry, pharmacology, and drug synthesis. In biochemistry, (S)-7-methylchroman-4-amine is used as a chiral building block in the synthesis of natural products and pharmaceuticals. In pharmacology, (S)-7-methylchroman-4-amine is used as a probe molecule to study the structure and function of various proteins and enzymes. In drug synthesis, (S)-7-methylchroman-4-amine is used as a starting material for the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-7-methylchroman-4-amine is not well understood. However, it is believed that (S)-7-methylchroman-4-amine acts as a substrate for various enzymes, including cytochrome P450 enzymes, monoamine oxidases, and aldehyde oxidases. (S)-7-methylchroman-4-amine is also believed to interact with various receptors, including G-protein coupled receptors, ligand-gated ion channels, and nuclear hormone receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-7-methylchroman-4-amine are not well understood. However, it is believed that (S)-7-methylchroman-4-amine may have a variety of effects on the body, including modulation of neurotransmitter release, regulation of gene expression, and modulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-7-methylchroman-4-amine in lab experiments include its availability, low cost, and ease of synthesis. Additionally, (S)-7-methylchroman-4-amine is a chiral molecule, which makes it useful for the synthesis of chiral compounds. The limitations of using (S)-7-methylchroman-4-amine in lab experiments include its limited solubility in water and its susceptibility to oxidation.
Zukünftige Richtungen
The future directions of (S)-7-methylchroman-4-amine research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis. Additionally, further research into the synthesis of (S)-7-methylchroman-4-amine is needed in order to develop more efficient and cost-effective methods. Finally, further research into the solubility of (S)-7-methylchroman-4-amine in water is needed in order to develop new methods for its delivery in vivo.
Eigenschaften
IUPAC Name |
(4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-methylchroman-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)



![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)